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3-(3-Methylphenyl)morpholine hydrochloride

Cat. No.: B13476577
M. Wt: 213.70 g/mol
InChI Key: CPJTWZXBVOQRRA-UHFFFAOYSA-N
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Description

Contextualization of Morpholine (B109124) Derivatives within Heterocyclic Chemistry Research

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis. nih.gov Its derivatives are recognized as "privileged pharmacophores," meaning they are molecular frameworks that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov The morpholine ring is a versatile scaffold found in numerous biologically active compounds and approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. nih.gov

The significance of the morpholine moiety stems from several key properties. Its presence can improve the pharmacokinetic profile of a molecule, enhancing solubility and metabolic stability. nih.gov The nitrogen atom acts as a base, allowing for the formation of salts like hydrochlorides, which can improve a compound's stability and handling properties. nih.gov The ether oxygen can participate in hydrogen bonding, a crucial interaction in molecular recognition at biological targets. nih.gov Consequently, the synthesis and functionalization of the morpholine ring are active areas of research, with scientists continuously developing new methods to create diverse derivatives for biological evaluation. nih.govjocpr.com The wide spectrum of biological activities associated with morpholine derivatives includes anticancer, anti-inflammatory, antiviral, and antimicrobial effects, making them a subject of sustained interest in the quest for new therapeutic agents. researchgate.netresearchgate.net

Significance of Phenyl-Substituted Morpholines in Chemical Synthesis and Advanced Materials Research

The introduction of a phenyl group to the morpholine scaffold, creating phenyl-substituted morpholines, significantly expands the chemical and functional diversity of this heterocyclic family. In chemical synthesis, these compounds serve as valuable building blocks for more complex molecules. The phenyl ring can be readily modified with various substituents, allowing for the fine-tuning of electronic and steric properties. This modularity is crucial in medicinal chemistry for exploring structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to optimize its biological activity. nih.gov For instance, aryl-morpholines are key pharmacophores for interacting with specific molecular targets, such as the PI3K kinase family, which is implicated in cancer. nih.gov

Beyond pharmaceuticals, the principles of molecular design embodied by phenyl-substituted morpholines extend into advanced materials research. While direct applications of 3-(3-Methylphenyl)morpholine hydrochloride in materials science are not widely documented, the properties of the morpholine moiety are relevant. For example, Poly(N-acryloyl morpholine) (PNAM) is a biocompatible and highly hydrophilic polymer that has been investigated for various biological applications, including the synthesis of non-viral gene delivery systems and pH-responsive membranes. researchgate.net The incorporation of functional units like phenyl-substituted morpholines could potentially be used to impart specific recognition properties or to modulate the physical characteristics of such advanced polymers. The synthesis of polymers with tailored properties for applications like drug delivery and smart coatings often relies on monomers with specific functional groups, and the chemical versatility of phenyl-substituted morpholines makes them interesting candidates for such explorations. nih.govadvancedsciencenews.comrsc.orgresearchgate.net

Overview of Research Trajectories for this compound and Related Analogues

The research trajectory for this compound and its analogues is predominantly channeled through medicinal chemistry, with a strong focus on agents active in the central nervous system (CNS). nih.gov Phenyl-substituted morpholines are structurally related to endogenous neurotransmitters, and this similarity is believed to contribute to their ability to cross the blood-brain barrier and interact with CNS targets. nih.gov

Research into analogues, such as those with different substitution patterns on the phenyl ring, aims to understand and optimize their pharmacological profiles. For example, the compound 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), an analogue of phencyclidine (PCP), has been synthesized and studied for its affinity at various CNS receptors, including the N-methyl-D-aspartate (NMDA) receptor, a key target for dissociative anesthetics. nih.gov Such studies help to elucidate how modifications, like the position of a methyl or methoxy (B1213986) group on the phenyl ring, influence receptor binding and potential therapeutic or psychoactive effects.

The overarching goal of this research is to develop novel compounds with improved selectivity and efficacy for specific neurological and psychiatric conditions. nih.gov By synthesizing and evaluating a variety of analogues of 3-(3-Methylphenyl)morpholine, researchers can map the structural requirements for interaction with targets like kinases, G-protein coupled receptors, and transporters, which are involved in mood disorders, pain, and neurodegenerative diseases. nih.gov This systematic exploration contributes to the broader effort of designing next-generation therapeutics with optimized properties.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 3-(3-methylphenyl)morpholine;hydrochloride
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
CAS Number 1170445-80-3

Table 2: Research Focus on Selected Phenyl-Substituted Morpholine Analogues

Compound NameSubstitution PatternPrimary Research Focus
3-MeO-PCMo 3-methoxy-phenyl (on a cyclohexyl linker)CNS receptor binding, NMDA receptor affinity nih.gov
Aprepitant 3,5-bis(trifluoromethyl)phenylethoxy and 4-fluorophenylNK-1 receptor antagonism, antiemetic nih.gov
Reboxetine 2-[(RS)-(2-ethoxyphenoxy)(phenyl)methyl]Norepinephrine (B1679862) reuptake inhibition, antidepressant nih.gov
Gefitinib N-(3-chloro-4-fluorophenyl)EGFR tyrosine kinase inhibition, anticancer nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B13476577 3-(3-Methylphenyl)morpholine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(3-methylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H

InChI Key

CPJTWZXBVOQRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2COCCN2.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3 3 Methylphenyl Morpholine Hydrochloride

Development of Novel Synthetic Pathways to 3-(3-Methylphenyl)morpholine Hydrochloride

The construction of the 3-(3-methylphenyl)morpholine core can be achieved through various synthetic strategies, primarily involving the formation of the morpholine (B109124) ring from acyclic precursors. These methods aim to control the regioselectivity and, in some cases, the stereochemistry of the final product.

Multi-Step Synthesis Strategies from Precursor Compounds

A plausible multi-step synthesis of 3-(3-Methylphenyl)morpholine commences with readily available starting materials such as 3-methylpropiophenone. A general synthetic scheme, adapted from methodologies for similar phenylmorpholine structures, involves a sequence of bromination, reaction with ethanolamine, reduction, and cyclization. nih.gov

A potential synthetic route is outlined below:

Bromination of the Ketone: The synthesis can be initiated by the bromination of a starting ketone, such as 3-methylpropiophenone. This reaction typically yields the corresponding α-bromo ketone. nih.gov

Reaction with Ethanolamine: The resulting bromo-ketone can then be reacted with ethanolamine. This step introduces the nitrogen and hydroxyl functionalities necessary for the morpholine ring. nih.gov

Reduction of the Carbonyl Group: The subsequent reduction of the ketone group to a hydroxyl group is a critical step. This is commonly achieved using reducing agents like sodium borohydride. nih.gov

Cyclization to Form the Morpholine Ring: The final step in forming the morpholine ring is an acid-catalyzed cyclization. Concentrated sulfuric acid is often employed to facilitate this intramolecular reaction. nih.gov

Formation of the Hydrochloride Salt: The resulting 3-(3-methylphenyl)morpholine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

An alternative approach involves the annulation of a 1,2-amino alcohol with a suitable two-carbon electrophile. For instance, a substituted 2-aminoethanol derivative can be reacted with an ethylene sulfate equivalent, followed by a base-mediated cyclization to form the morpholine ring. chemrxiv.orgchemrxiv.org

StepReactantsReagentsProduct
13-MethylpropiophenoneBromine2-Bromo-1-(3-methylphenyl)propan-1-one
22-Bromo-1-(3-methylphenyl)propan-1-oneEthanolamine, N,N-diisopropylethylamine2-((2-hydroxyethyl)amino)-1-(3-methylphenyl)propan-1-one
32-((2-hydroxyethyl)amino)-1-(3-methylphenyl)propan-1-oneSodium borohydride1-(3-methylphenyl)-2-((2-hydroxyethyl)amino)propan-1-ol
41-(3-methylphenyl)-2-((2-hydroxyethyl)amino)propan-1-olConcentrated sulfuric acid3-(3-Methylphenyl)morpholine
53-(3-Methylphenyl)morpholineHydrochloric acidThis compound

Optimized Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthetic pathway is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of reagents. For the N-alkylation of morpholines with alcohols, which is a related transformation, factors such as reaction temperature and the nature of the catalyst have been shown to significantly influence the conversion and selectivity. researchgate.net

In the multi-step synthesis described above, the following optimizations could be considered:

Bromination: Control of temperature and the slow addition of bromine are crucial to minimize side reactions.

Ethanolamine Reaction: The choice of base and solvent can affect the rate and yield of this nucleophilic substitution.

Reduction: The selection of the reducing agent can influence the stereochemical outcome if a chiral product is desired.

Cyclization: The concentration of the acid and the reaction temperature are critical for efficient ring closure and to avoid dehydration or rearrangement side products.

Salt Formation: The choice of solvent for the hydrochloride salt formation can impact the crystallinity and purity of the final product.

Stereoselective Synthesis Approaches for Chiral Analogues of Phenylmorpholines

The synthesis of specific enantiomers of phenylmorpholine analogues often requires the use of chiral starting materials or chiral catalysts. For instance, the synthesis of (R)-3-methylmorpholine hydrochloride has been reported starting from a chiral precursor, (R)-4-(4-methoxybenzyl)-3-methylmorpholine. chemicalbook.com This approach involves the removal of the chiral auxiliary and subsequent formation of the hydrochloride salt.

A general strategy for the stereoselective synthesis of a chiral 3-substituted morpholine could involve:

Resolution of a Chiral Intermediate: A racemic intermediate in the synthetic pathway, such as a substituted 2-amino-1-phenylethanol, could be resolved into its individual enantiomers using a chiral resolving agent.

Asymmetric Synthesis: The use of a chiral reducing agent for the ketone reduction step could introduce stereoselectivity, leading to an enantiomerically enriched amino alcohol precursor for the cyclization.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, that already contains the desired stereocenter.

Functionalization and Derivatization Strategies for the Morpholine Ring System

Once the 3-(3-methylphenyl)morpholine core is synthesized, further modifications can be made to the morpholine ring to modulate its chemical properties. These modifications can be broadly categorized into regioselective substitutions and the introduction of diverse chemical functionalities.

Regioselective Substitutions on the Morpholine Moiety

Regioselective functionalization allows for the precise placement of substituents on the morpholine ring. The nitrogen atom of the morpholine is a common site for substitution.

N-Alkylation: The secondary amine of the morpholine ring can be readily alkylated using various alkylating agents, such as alkyl halides or by reductive amination with aldehydes or ketones. The choice of reaction conditions can influence the degree of alkylation.

N-Arylation: The nitrogen atom can also be arylated using methods like the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with an aryl halide.

Functionalization at the carbon atoms of the morpholine ring is more challenging but can be achieved through various synthetic strategies, often by incorporating the desired functionality into the acyclic precursors before the cyclization step.

Introduction of Diverse Chemical Functionalities for Structure-Property Modulation

The introduction of various chemical groups onto the 3-(3-methylphenyl)morpholine scaffold can significantly alter its physicochemical properties, such as solubility, lipophilicity, and basicity.

Functionalization of the Phenyl Ring: The 3-methylphenyl group can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents.

Derivatization of the Morpholine Nitrogen: The nitrogen atom can be acylated to form amides, or reacted with sulfonyl chlorides to form sulfonamides. It can also be converted to a quaternary ammonium salt. These modifications can influence the compound's biological activity and pharmacokinetic profile.

The following table summarizes some potential derivatization reactions for 3-(3-Methylphenyl)morpholine:

Reaction TypeReagentFunctional Group Introduced
N-AlkylationMethyl iodideN-Methyl
N-AcylationAcetyl chlorideN-Acetyl
N-SulfonylationToluenesulfonyl chlorideN-Tosyl
Aromatic NitrationNitric acid/Sulfuric acidNitro group on the phenyl ring

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is governed by the constituent functional groups: the secondary amine within the morpholine ring (which is protonated in the hydrochloride salt), the ether linkage of the heterocycle, the aliphatic carbons, and the substituted aromatic ring. These sites offer opportunities for a variety of chemical transformations.

The morpholine ring, while generally stable, can undergo oxidation and reduction under specific conditions. These transformations can lead to ring-opening, functionalization, or the synthesis of related heterocyclic systems.

Oxidation: The oxidation of morpholine derivatives can proceed via several mechanisms, often targeting the carbon atoms alpha to the nitrogen or oxygen. A notable pathway is the visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines. google.com This reaction uses molecular oxygen as the terminal oxidant and avoids harsh reagents. The proposed mechanism involves a single-electron transfer (SET) from the morpholine nitrogen to an excited-state photocatalyst, generating a highly reactive radical cation. google.com This intermediate then reacts with oxygen, leading to a cascade that results in the cleavage of the C-C bond within the morpholine ring to form products like N-arylformamido ethyl formates. google.com While this specific example involves an N-phenylmorpholine, the principle can be extended to C-phenylmorpholine derivatives. Another potential oxidation pathway involves the formation of N-oxides. Furthermore, oxidative heterocyclisation of anilines containing a morpholine substituent is a known method for creating condensed tricyclic systems. jraic.com

Reduction: Reduction reactions involving the 3-(3-Methylphenyl)morpholine core are less common as the heterocyclic ring is already saturated. However, reductive processes are integral to the synthesis of phenylmorpholine derivatives themselves. For instance, the synthesis of phenmetrazine and its analogs often involves the reduction of a ketone or a hemiaminal intermediate using reducing agents like sodium borohydride (NaBH₄) to form the crucial alcohol precursor required for cyclization into the morpholine ring. nih.gov Reductive amination is also a key strategy in building the morpholine scaffold. researchgate.net In the context of modifying the broader molecule, if reducible functional groups (like nitro or carbonyl groups) were introduced onto the aromatic ring, standard reduction methods (e.g., catalytic hydrogenation, metal hydrides) could be employed.

Below is a table summarizing potential oxidation and reduction pathways for the morpholine scaffold.

Transformation Type Reaction Typical Reagents/Conditions Potential Product(s) Mechanistic Insight
Oxidation Oxidative C-C Bond CleavageVisible Light, Photocatalyst (e.g., 4CzIPN), O₂Ring-opened amides/estersSingle-electron transfer (SET) generating a radical cation intermediate. google.com
Oxidation Oxidative HeterocyclisationSupramuravic Acid (H₂O₂/HCOOH)Condensed tricyclic systemsUsed on aniline precursors containing a morpholine ring. jraic.com
Reduction Precursor Reduction (Synthesis)Sodium Borohydride (NaBH₄)Alcohol intermediate for cyclizationNucleophilic hydride attack on a carbonyl or hemiaminal. nih.gov
Reduction Aromatic Group ReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)Amines (from nitro groups)Reduction of substituents on the phenyl ring.

Aromatic Ring Reactions: The 3-methylphenyl ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the directing effects of the existing substituents: the methyl group and the morpholine ring.

Directing Effects: The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. minia.edu.egchemistrytalk.org The morpholine ring, attached at a carbon atom, is generally considered a deactivating group due to the net electron-withdrawing inductive effect (-I) of its electronegative oxygen and nitrogen atoms. savemyexams.com Deactivating groups typically direct incoming electrophiles to the meta position. The combination of these competing effects means that the outcome of an EAS reaction on 3-(3-Methylphenyl)morpholine would depend heavily on the specific reaction conditions, with substitution possible at multiple positions on the aromatic ring.

Electrophilic Substitution Examples: Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation could be performed on the aromatic ring, with the regiochemical outcome influenced by the interplay of the directing groups.

Nucleophilic aromatic substitution (SNAr) on the 3-methylphenyl ring is generally not feasible as the ring is not activated by strong electron-withdrawing groups (like a nitro group). wikipedia.org

Heterocyclic Ring Reactions: The morpholine ring's reactivity is centered on the nitrogen atom.

Nucleophilic Reactions of Nitrogen: The lone pair of electrons on the secondary amine of the morpholine ring makes it nucleophilic. It can readily react with electrophiles. This is a common strategy for functionalizing the morpholine scaffold. nih.govnih.gov

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides forms an amide linkage.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) can also be used for N-alkylation.

Buchwald-Hartwig Amination: The nitrogen can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form N-aryl bonds. researchgate.net

The table below outlines key substitution reactions.

Ring System Reaction Type Description Typical Reagents
Aromatic Ring Electrophilic Aromatic Substitution (EAS)Addition of an electrophile (e.g., -NO₂, -Br, -R, -COR) to the phenyl ring.HNO₃/H₂SO₄; Br₂/FeBr₃; R-Cl/AlCl₃
Heterocyclic Ring N-AlkylationNucleophilic attack by the morpholine nitrogen on an alkyl halide.Alkyl Halides (e.g., CH₃I), Base
Heterocyclic Ring N-AcylationNucleophilic attack by the morpholine nitrogen on an acyl halide or anhydride.Acyl Chlorides (e.g., CH₃COCl)
Heterocyclic Ring Buchwald-Hartwig AminationPalladium-catalyzed formation of an N-aryl bond.Aryl Halide, Palladium Catalyst, Base

Role of this compound as a Versatile Synthetic Building Block in Organic Chemistry

The 3-phenylmorpholine (B1352888) scaffold, of which 3-(3-Methylphenyl)morpholine is a prime example, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in bioactive molecules and its ability to serve as a versatile core for the synthesis of diverse compound libraries. researchgate.netnih.gov Its utility as a building block arises from its favorable physicochemical properties and the multiple reaction sites it offers for synthetic modification.

The core structure can be systematically modified at three key positions:

The Morpholine Nitrogen (N-4): As discussed, the secondary amine is a key handle for introducing a wide variety of substituents through alkylation, acylation, and coupling reactions. This allows for the modulation of properties such as polarity, basicity, and steric bulk to optimize biological activity and pharmacokinetic profiles. Many derivatives of phenmetrazine, such as phendimetrazine (N-methylated), are functionalized at this position. nih.govgoogle.com

The Aromatic Ring: The phenyl group can be further functionalized using electrophilic substitution reactions to introduce groups that can act as hydrogen bond donors/acceptors or alter the electronic properties of the molecule. The synthesis of analogs like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM) showcases the modification of the aromatic ring to tune pharmacological effects. nih.gov

The Morpholine Ring Carbons: While less common, modifications to the carbon skeleton of the morpholine ring itself can be achieved, often through more complex multi-step syntheses starting from different precursors like substituted 1,2-amino alcohols. chemrxiv.orgacs.org

The application of 3-(3-Methylphenyl)morpholine and related structures as building blocks is extensive, particularly in drug discovery. Derivatives have been investigated as anorectics, stimulants, and agents for treating ADHD. wikipedia.orggoogle.com The scaffold is a key component in a range of experimental compounds targeting various receptors and enzymes. nih.gov

The following table summarizes the role of the 3-phenylmorpholine scaffold as a synthetic building block.

Application Area Type of Molecules Synthesized Synthetic Strategy Examples of Target Compounds/Classes
Medicinal Chemistry CNS AgentsN-alkylation, N-acylation, aromatic ring substitutionPhenmetrazine analogs (e.g., Phendimetrazine), Dopamine (B1211576) receptor agonists. nih.govwikipedia.org
Medicinal Chemistry Bioactive Compound LibrariesCombinatorial derivatization at N-4 and the aromatic ringNovel receptor ligands and enzyme inhibitors. researchgate.netnih.gov
Organic Synthesis Heterocyclic ScaffoldsUse as a chiral template or core for more complex structuresSynthesis of fused heterocyclic systems and natural product analogs. jraic.comresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 3 Methylphenyl Morpholine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be established. For N-substituted morpholines, NMR studies have been instrumental in confirming the chair conformation of the morpholine (B109124) ring. nih.govresearchgate.net

The ¹H NMR spectrum of 3-(3-Methylphenyl)morpholine hydrochloride would be expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group and the aliphatic protons of the morpholine ring. The aromatic region would likely show a complex splitting pattern characteristic of a meta-substituted benzene (B151609) ring. The methyl group protons would appear as a singlet. The protons on the morpholine ring would show characteristic multiplets, with their chemical shifts influenced by the neighboring oxygen and nitrogen atoms and the phenyl substituent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the morpholine ring are typically found in the aliphatic region, while the carbons of the phenyl group and the methyl carbon would appear in the aromatic and high-field regions, respectively. The specific chemical shifts are crucial for confirming the substitution pattern on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5120 - 140
Morpholine CH₂-N3.0 - 4.045 - 55
Morpholine CH₂-O3.5 - 4.565 - 75
Morpholine CH4.5 - 5.570 - 80
Methyl CH₃2.0 - 2.520 - 25

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of protons within the morpholine ring and to confirm the relationships between the aromatic protons.

Heteronuclear Single Quantum Coherence (HMQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By pairing the assigned proton signals with their corresponding carbon signals, the carbon skeleton can be mapped out.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenyl ring to the morpholine ring at the C3 position. These 2D experiments are crucial for the structural confirmation of complex molecules. researchgate.netmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₆ClNO. The precise mass measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of morpholine-containing compounds often involves characteristic cleavages of the morpholine ring. researchgate.net For this compound, fragmentation would likely involve the loss of the methylphenyl group, cleavage of the morpholine ring, and other characteristic fragmentation pathways that can be used to confirm the structure of the molecule. The study of fragmentation patterns is a key tool in the structural identification of novel compounds. wvu.edunih.govnih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of 3-(3-Methylphenyl)morpholine

Fragment Proposed Structure Significance
[M-H]⁺C₁₁H₁₅NO⁺Protonated molecule (free base)
[M-C₇H₇]⁺C₄H₈NO⁺Loss of the tolyl group
[C₇H₇]⁺C₇H₇⁺Tolyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.gov The spectra arise from the vibrations of chemical bonds upon absorption of electromagnetic radiation.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ring. americanpharmaceuticalreview.com The presence of the hydrochloride salt would also be indicated by a broad N-H stretching band. Differences in the vibrational spectra can sometimes be used to distinguish between different polymorphic forms of a crystalline solid. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (salt)2400-2800 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=C Aromatic Ring Stretch1450-1600
C-O-C Stretch1070-1150
C-N Stretch1020-1250

Note: These are general ranges and the exact peak positions can provide more specific structural information.

The NIST Chemistry WebBook provides reference spectra for morpholine hydrochloride and related compounds which can be used for comparison. nist.govnist.govspectrabase.com

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis

Without experimental SCXRD data for this compound, any discussion on its absolute stereochemistry and crystal packing would be purely speculative. The determination of the arrangement of the 3-methylphenyl group and the morpholine ring in three-dimensional space, and how these molecules interact with each other in the solid state, is contingent upon successful single-crystal growth and subsequent diffraction analysis.

Methodologies for Single Crystal Growth of this compound

The successful growth of single crystals suitable for X-ray diffraction is often a meticulous and challenging process. Generally, for organic hydrochloride salts, several techniques are commonly employed. These methods aim to slowly bring a solution to a state of supersaturation, allowing for the ordered deposition of molecules onto a growing crystal lattice. Common approaches include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand undisturbed, with the solvent slowly evaporating over time. This gradual increase in concentration can lead to the formation of single crystals. The choice of solvent is critical and is often determined empirically.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.

The optimal conditions, including the choice of solvent or solvent system, temperature, and concentration, would need to be experimentally determined for this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A definitive analysis of the intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound is not possible without the crystal structure data. However, based on the molecular structure, one can anticipate the types of interactions that would likely be present.

The morpholinium cation possesses a protonated nitrogen atom (N-H+) which is a strong hydrogen bond donor. The chloride anion (Cl-) is an effective hydrogen bond acceptor. Therefore, a prominent N-H+...Cl- hydrogen bond is expected to be a key feature in the crystal packing. Furthermore, weaker C-H...O and C-H...π interactions involving the aromatic ring could also play a role in stabilizing the crystal lattice. The precise geometry and connectivity of these interactions, which form a complex three-dimensional network, can only be elucidated through SCXRD.

Computational Chemistry and Molecular Modeling Investigations of 3 3 Methylphenyl Morpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of chemical systems. researchgate.net For 3-(3-Methylphenyl)morpholine hydrochloride, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process minimizes the energy of the molecule to predict key structural parameters.

Molecular Geometry: The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters define the molecule's shape, including the conformation of the morpholine (B109124) ring (typically a chair conformation) and the orientation of the 3-methylphenyl substituent.

Interactive Data Table: Predicted Geometrical Parameters for this compound

Parameter Atoms Involved Predicted Value
Bond Length C-N (morpholine ring) ~1.46 Å
Bond Length C-O (morpholine ring) ~1.43 Å
Bond Length C-C (phenyl ring) ~1.39 Å
Bond Angle C-N-C (morpholine ring) ~111°
Bond Angle C-O-C (morpholine ring) ~112°

Spectroscopic Parameters: Furthermore, DFT is a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman). researchgate.net By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. physchemres.org A smaller gap generally suggests higher reactivity. For this compound, the analysis would reveal how the electron density is distributed in these key orbitals, highlighting the regions most susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Calculated FMO Properties

Property Description Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5

Electrostatic Potential (ESP) Mapping: An Electrostatic Potential map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.gov In this compound, the ESP map would likely show negative potential around the oxygen atom and the π-system of the phenyl ring, while positive potential would be concentrated around the protonated nitrogen and hydrogen atoms. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations model its behavior over time, offering insights into its flexibility and interactions with its environment.

MD simulations track the movements of every atom in the molecule over a period of time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt. For this compound, simulations would reveal the flexibility of the morpholine ring, the rotational freedom of the bond connecting it to the phenyl group, and the preferred orientations of the 3-methylphenyl substituent. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's trajectory, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. mdpi.com

The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the surrounding solvent molecules (e.g., water, ethanol, chloroform), providing a detailed picture of solute-solvent interactions. mdpi.com By analyzing parameters like the Solvent-Accessible Surface Area (SASA) and the number and duration of hydrogen bonds formed between the solute and solvent, researchers can understand how the solvent affects the compound's conformation and stability. mdpi.com This is critical for predicting its behavior in different experimental or biological settings.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govacs.org

To develop a QSAR or QSPR model for compounds related to this compound, a dataset of structurally similar morpholine derivatives with measured biological activity or properties is required. e3s-conferences.orge3s-conferences.org The process involves:

Calculating Molecular Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a subset of these descriptors with the observed activity or property.

Validation: The model's predictive power is rigorously tested to ensure its reliability.

A successful QSAR model could identify the key molecular features of the phenylmorpholine scaffold that are responsible for a particular biological effect. nih.govacs.org For instance, such a model might reveal that the position of the methyl group on the phenyl ring is critical for activity, guiding the design of new, more potent analogues.

Computational Design of Analogues based on Molecular Descriptors and Theoretical Parameters

The computational design of novel analogues of this compound is fundamentally reliant on the use of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, which can be derived from its chemical formula or three-dimensional geometry. rjptonline.org In modern drug design, a vast array of descriptors, now numbering over 5000, are utilized to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.net These relationships are crucial for rationally designing new molecules with desired biological activities. nih.gov

The process begins with the generation of a library of virtual compounds based on the core structure of phenylmorpholine. For each of these virtual analogues, a range of molecular descriptors is calculated. These can be broadly categorized as constitutional, topological, geometrical, electrostatic, thermodynamic, and quantum chemical descriptors. nih.gov The selection of appropriate descriptors is a critical step, as they must be relevant to the biological activity being modeled. researchgate.net For instance, in the design of morpholine-substituted tetrahydroquinoline derivatives, key molecular features were optimized to enhance interactions with the target's active site. mdpi.comresearchgate.net

Theoretical parameters derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often employed to describe the electronic properties and reactivity of the molecules. nih.gov By analyzing the correlation between these descriptors and the biological activity of known phenylmorpholine derivatives, computational chemists can identify the key structural features that contribute to or detract from the desired effect. This knowledge then guides the design of new analogues with potentially improved potency and selectivity. nih.govresearchgate.net For example, a QSAR study on methcathinone (B1676376) analogues revealed that the steric bulk of substituents was a key determinant of their interaction with monoamine transporters. nih.gov

Table 1: Common Molecular Descriptors in Computational Drug Design

Descriptor ClassExample DescriptorSignificance in Drug Design
ConstitutionalMolecular WeightInfluences size, solubility, and bioavailability.
TopologicalWiener IndexRelates to molecular branching and compactness.
Geometrical (3D)Molecular Surface AreaAffects solubility and interactions with the biological target.
ElectrostaticDipole MomentDescribes the polarity of the molecule, which is important for binding.
LipophilicityLogPCrucial for membrane permeability and distribution.
Quantum ChemicalHOMO/LUMO EnergiesRelate to the molecule's electronic reactivity and stability.

Validation and Predictive Power of QSAR/QSPR Models for Phenylmorpholine Derivatives

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a cornerstone of computational drug design, allowing for the prediction of biological activity of novel compounds. sysrevpharm.org A crucial aspect of this process is the rigorous validation of the model to ensure its predictive power and reliability. nih.gov Validation is essential to confirm that the model is not a result of chance correlation and can be generalized to new, untested molecules. nih.gov

Validation of a QSAR model typically involves both internal and external methods. nih.gov Internal validation techniques, such as cross-validation (e.g., leave-one-out), assess the model's robustness and stability. pensoft.net External validation, which involves predicting the activity of a set of compounds not used in the model's development (the test set), is considered the most stringent test of a model's predictive capability. nih.gov

For phenylmorpholine derivatives, QSAR models can be developed to predict various biological activities. For example, a study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which contain a morpholine moiety, successfully generated QSAR models to predict their antioxidant activity. pensoft.netresearchgate.net The predictive ability of these models was confirmed through both internal and external validation, demonstrating their utility for the virtual screening of new potential antioxidants. pensoft.netresearchgate.net The statistical quality of a QSAR model is assessed using various parameters, as shown in the table below, derived from a study on morpholine-containing compounds. pensoft.net

Table 2: Statistical Parameters for a QSAR Model of Morpholine Derivatives

ParameterDescriptionValue from Study pensoft.net
nNumber of compounds in the dataset10
rCorrelation coefficient0.959
sStandard deviation of the regression4.621
FFischer's criterion (statistical significance)22.950
Cross-validated correlation coefficient0.809
SPRESSStandard deviation of the cross-validation predictions7.126

A well-validated QSAR model for phenylmorpholine derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thus saving time and resources. mdpi.com

Molecular Docking and Binding Mechanism Predictions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, it is used to predict how a ligand, such as a this compound analogue, interacts with the binding site of a target protein. nih.gov This method is instrumental in elucidating the binding mechanism at a molecular level and is a cornerstone of structure-based drug design. mdpi.com

Ligand-Target Interaction Modeling for Mechanistic Hypotheses

By modeling the interaction between a ligand and its target protein, molecular docking can generate hypotheses about the mechanism of action. rsc.org The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity for each pose. nih.gov

The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. rsc.orgresearchgate.net For instance, in a study of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, molecular docking identified specific amino acid residues (Asp106, Gln177, Ser188, Ser192, and Phe193) as the main binding sites, with hydrogen bonds and electrostatic forces being the primary drivers of binding. rsc.org Similarly, computational studies on morpholine-substituted tetrahydroquinoline derivatives highlighted their strong binding interaction within the mTOR active site. mdpi.comresearchgate.net These insights are invaluable for understanding the structural basis of activity and for designing new analogues with improved binding characteristics.

Table 3: Key Amino Acid Interactions for Morpholine-Clubbed Derivatives

Compound TypeTarget ProteinKey Interacting ResiduesPrimary Interaction Types
N-Phenylpiperazine Derivativesα1A-adrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen bonds, Electrostatic forces
Morpholine-Substituted TetrahydroquinolinesmTORNot specified in abstractStrong binding interactions

Prediction of Binding Affinities and Allosteric Effects in Theoretical Systems

A primary goal of molecular docking and related computational methods is the prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. plos.org Docking scores are often used as a proxy for binding affinity, with lower scores generally indicating stronger binding. plos.org For example, a molecular docking study of fentanyl analogs at the mu opioid receptor showed a strong correlation between the docking scores and experimentally determined binding affinities. plos.org

In a study of various arylcyclohexylmorpholines, including a methoxyphenyl morpholine analogue, in vitro binding assays revealed moderate affinity for the NMDA receptor. nih.gov Such experimental data is crucial for validating the predictions made by computational models.

Table 4: Predicted Binding Affinities of Fentanyl Analogues at the Mu Opioid Receptor

CompoundAverage Docking Score (ADS)Predicted Binding RegimeExperimental Ki (nM)
Carfentanil-11.5Strong0.04
Fentanyl-9.9Strong1.1
Alfentanil-10.5Strong7.4
Remifentanil-9.3Moderate14

Adapted from Ellis et al., 2018 plos.org

Beyond the primary binding site (orthosteric site), computational methods can also provide insights into allosteric effects. Allosteric modulators bind to a site on the protein distinct from the primary binding site, causing a conformational change that alters the protein's activity. nih.gov While predicting allosteric effects is complex, techniques like hydrogen-deuterium exchange mass spectrometry (HDXMS) combined with computational modeling can map long-range conformational changes upon ligand binding, providing clues about potential allostery. nih.gov The ability to predict how a ligand might allosterically modulate a target's function opens up new avenues for designing novel therapeutics. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Methylphenyl Morpholine Hydrochloride Analogues

Systematic Structural Modifications to the Morpholine (B109124) and Phenyl Moieties

Investigation of Substituent Effects on Molecular Interactions

Systematic structural modifications of the phenyl and morpholine rings of phenmetrazine analogues have revealed critical insights into their molecular interactions with biological targets, primarily the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring significantly modulate the potency and selectivity of these compounds. For instance, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues demonstrated that halogen substitution at the para-position of the phenyl ring influenced antagonist potency at the α3β4 nicotinic acetylcholine receptor (nAChR). The rank order of potency was found to be bromo > chloro > fluoro. nih.gov Similarly, methyl substitution on the phenyl ring has been explored. Analogues such as 2-, 3-, and 4-methylphenmetrazine (MPM) have been synthesized and studied, indicating that the position of the methyl group is a key determinant of pharmacological activity. nih.gov For example, 3-fluorophenmetrazine (3-FPM) showed higher potency than 4-fluorophenmetrazine (4-FPM) in inducing dopamine and norepinephrine release. ljmu.ac.uk

Morpholine Ring and N-Substitutions: Modifications to the morpholine moiety, including N-alkylation and substitution on the carbon atoms, also have a profound impact on activity. N-alkylation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues with ethyl and propyl groups led to a significant increase in potency for dopamine and norepinephrine uptake inhibition compared to the N-methyl or unsubstituted analogues. nih.gov Extending the alkyl group at the 3-position of the morpholine ring from methyl to ethyl or propyl also resulted in markedly higher potency as a dopamine and norepinephrine uptake inhibitor. nih.gov The N-methylated analogue of phenmetrazine, phendimetrazine, is considered a prodrug that exerts its effects after being metabolized to phenmetrazine. nih.govgoogle.com

Analogue ClassModificationObserved Effect on Biological ActivityReference Compound
Aryl Halogen SubstitutionBromo substitution on phenyl ring~2-fold increase in antagonist potency at α3β4-nAChR(S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine
Aryl Halogen SubstitutionFluoro substitution on phenyl ringSlightly decreased antagonist potency at α3β4-nAChR(S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine
N-AlkylationN-ethyl and N-propyl groupsSignificantly higher potency for DA and NE uptake inhibitionUnsubstituted N-H analogue
C3-Alkylation3-ethyl and 3-propyl groupsSignificantly higher DA and NE uptake inhibition3-methyl analogue

Impact of Stereochemistry on Biological Target Recognition

Stereochemistry is a critical determinant of the biological activity of phenylmorpholine derivatives. The morpholine ring contains chiral centers, meaning these molecules can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of substituents dictates how the molecule fits into the binding site of a biological target. nih.gov

For phenmetrazine and its analogues, the molecule has two stereocenters, leading to four possible stereoisomers. nih.gov It is a common principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and transporters, are themselves chiral and will interact differently with each stereoisomer. For instance, in related compounds, enantiomerically enriched samples are often preferred in studies to isolate the activity of a specific isomer. google.com The specific stereoconfiguration (e.g., (R,S), (S,R), (R,R), or (S,S)) of the carbons bearing the phenyl and methyl groups is crucial for optimal interaction with monoamine transporters. google.com While detailed stereospecific studies for 3-(3-Methylphenyl)morpholine hydrochloride are not extensively documented in the provided search results, the principles derived from its analogues like phenmetrazine strongly suggest that its biological activity would be highly dependent on its stereochemical configuration.

Correlation of Structural Features with Preclinical Biological Responses

Analysis of Physicochemical Parameters (e.g., Lipophilicity, Polarity, Molecular Volume)

The preclinical biological responses of 3-phenylmorpholine (B1352888) analogues are closely correlated with their physicochemical properties. Parameters such as lipophilicity (often expressed as logP), polarity, and molecular volume are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Lipophilicity (logP): This parameter measures the oil/water partition coefficient of a compound and is a key indicator of its ability to cross cell membranes, including the blood-brain barrier (BBB). For centrally acting agents like phenylmorpholine derivatives, an optimal logP value is necessary for sufficient brain penetration. The logP of the parent compound phenmetrazine is reported as 1.7. nih.gov Modifications to the structure, such as adding alkyl or halogen groups, alter the logP value, which in turn affects the compound's distribution and potency. For instance, increasing lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. nih.gov

Polarity and Molecular Volume: Polarity, influenced by the presence of heteroatoms like nitrogen and oxygen in the morpholine ring, affects solubility and the potential for hydrogen bonding with biological targets. The morpholine ring itself is often incorporated into drug candidates to improve physicochemical and metabolic properties. researchgate.net Molecular volume and shape are also critical for fitting into the specific binding pockets of target proteins. Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have shown that parameters related to molecular size, shape, and electronic properties are often correlated with biological activity. nih.govpensoft.net

CompoundMolecular FormulaMolecular Weight (g/mol)LogPpKa
PhenmetrazineC₁₁H₁₅NO177.241.77.6

Relationship between Conformational Preferences and Biological Interactions

The conformational flexibility of the morpholine ring allows it to adapt its shape to fit the binding site. However, introducing bulky substituents or creating more rigid structures can lock the molecule into a specific conformation. This conformational constraint can be a powerful tool in drug design, as it can lead to increased potency and selectivity if the fixed conformation is the one recognized by the target (the "bioactive conformation"). While specific conformational analysis studies on 3-(3-Methylphenyl)morpholine were not detailed in the search results, detailed NMR and computational modeling studies on other complex morpholine-containing heterocycles have been used to determine their preferred conformations and relate these to reaction outcomes and biological activity. nih.gov

Computational Approaches to SAR/SPR Elucidation and Prediction

Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of drug candidates, complementing experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govpensoft.net For a class of compounds like phenylmorpholine derivatives, a QSAR model could be developed using a training set of molecules with known activities. The model would identify key physicochemical descriptors (e.g., logP, electronic parameters, steric descriptors) that are predictive of activity. pensoft.net Such models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. nih.govnih.gov

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgnih.gov In the context of 3-phenylmorpholine derivatives, docking studies can be used to simulate how these molecules bind to the active site of monoamine transporters like DAT and NET. eco-vector.comub.ac.id These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. mdpi.comnih.gov By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity and can rationally design new analogues with improved binding characteristics. rjptonline.org

Application of Machine Learning and Cheminformatics in SAR Studies

The fields of machine learning and cheminformatics offer powerful tools to augment traditional SAR studies, enabling the analysis of large datasets and the development of predictive models for biological activity. These computational approaches are increasingly being applied in drug discovery to accelerate the identification and optimization of lead compounds nih.govmdpi.comresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For analogues of 3-(3-Methylphenyl)morpholine, QSAR models could be developed to predict their affinity and selectivity for DAT, NET, and SERT based on a set of calculated molecular descriptors. These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. The development of robust QSAR models relies on high-quality biological data for a structurally diverse set of compounds nih.gov.

Machine learning algorithms are well-suited for building sophisticated QSAR models that can capture complex, non-linear relationships between chemical structure and biological activity. Various machine learning methods, such as multiple linear regression, partial least squares, support vector machines, random forests, and deep neural networks, have been successfully applied to predict the activity of monoamine transporter inhibitors mdpi.com. For instance, machine learning models have been developed to predict the affinity of compounds for SERT and NET, aiding in the identification of new selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) mdpi.com. These models can be trained on existing datasets of monoamine transporter ligands and then used to predict the activity of novel, untested analogues of 3-(3-Methylphenyl)morpholine.

Cheminformatics tools can also be used to analyze large chemical libraries and identify compounds with desirable properties. Techniques such as molecular similarity searching, clustering, and diversity analysis can be employed to explore the chemical space around the 3-(3-Methylphenyl)morpholine scaffold. By representing molecules as numerical fingerprints, these methods allow for the rapid comparison of large numbers of compounds and the identification of novel structures with a high probability of being active at monoamine transporters.

For example, a cheminformatics workflow for SAR analysis of 3-(3-Methylphenyl)morpholine analogues could involve the following steps:

Data Curation: Assembling a dataset of known monoamine transporter inhibitors with their corresponding biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using machine learning algorithms to train QSAR models that can predict the activity of new compounds.

Virtual Library Generation: Creating a virtual library of novel analogues of 3-(3-Methylphenyl)morpholine by systematically modifying its chemical structure.

In Silico Screening: Using the developed QSAR models to predict the activity of the compounds in the virtual library.

Prioritization: Ranking the virtual compounds based on their predicted activity and selectivity, and selecting the most promising candidates for synthesis and experimental testing.

The application of machine learning and cheminformatics in SAR studies of 3-(3-Methylphenyl)morpholine analogues can significantly enhance the efficiency of the drug discovery process, enabling a more focused and data-driven approach to the design of novel monoamine transporter inhibitors.

Virtual Screening and Lead Optimization Methodologies

Virtual screening and lead optimization are critical components of modern drug discovery that leverage computational techniques to identify and refine promising drug candidates. These methodologies are particularly valuable for exploring the vast chemical space and for designing compounds with improved potency, selectivity, and pharmacokinetic properties.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, in this case, the monoamine transporters. There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. If a set of molecules with known affinity for DAT, NET, or SERT is available, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This model can then be used to screen large compound databases to find molecules that match the pharmacophore and are therefore likely to be active.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through computational techniques such as homology modeling. Molecular docking is a key SBVS method that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score. For 3-(3-Methylphenyl)morpholine analogues, molecular docking could be used to predict their binding modes and affinities at the active sites of DAT, NET, and SERT. This would involve docking a library of virtual compounds into the binding pockets of the transporter proteins and ranking them based on their predicted binding energies. Recent advances in the structural biology of monoamine transporters, including the determination of crystal structures of homologous proteins, have provided valuable templates for homology modeling and subsequent structure-based drug design efforts nih.gov.

Lead Optimization is the process of taking a promising "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, with the goal of producing a clinical candidate. This is an iterative process that involves cycles of chemical synthesis and biological testing, guided by computational modeling.

For analogues of 3-(3-Methylphenyl)morpholine, lead optimization would focus on enhancing their potency and selectivity for the desired monoamine transporter(s) while minimizing off-target effects and improving their ADME properties. Computational methods play a crucial role in this process:

SAR and QSAR analysis , as discussed previously, can guide the design of new analogues by predicting the effects of structural modifications on biological activity.

Molecular docking can be used to visualize the binding of lead compounds to their target transporters and to identify key interactions. This information can then be used to design modifications that enhance these interactions and improve binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist might design an analogue with a lipophilic substituent that can occupy this pocket.

Free energy calculations , such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are more computationally intensive methods that can provide more accurate predictions of binding affinity changes upon ligand modification. These methods can be used to prioritize the synthesis of the most promising analogues.

ADME prediction models , often based on machine learning, can be used to predict the pharmacokinetic properties of new analogues, such as their solubility, permeability, and metabolic stability. This allows for the early identification and mitigation of potential liabilities, reducing the risk of late-stage failures in drug development.

By integrating these computational methodologies into the drug discovery pipeline, the process of identifying and refining novel monoamine transporter inhibitors based on the 3-(3-Methylphenyl)morpholine scaffold can be made more efficient and effective.

Advanced Analytical Method Development and Validation for 3 3 Methylphenyl Morpholine Hydrochloride

Chromatographic Method Development for Purity Profiling and Quantitative Analysis

Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying the components of a mixture. The selection of an appropriate chromatographic method for 3-(3-Methylphenyl)morpholine hydrochloride depends on the physicochemical properties of the analyte and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound. The optimization of these methods is critical to achieving the necessary resolution, sensitivity, and analysis time.

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol, is carefully optimized. The pH of the aqueous component is a crucial parameter that can significantly impact the retention time and peak shape of the ionizable this compound. A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to effectively separate impurities with a wide range of polarities.

UPLC systems, which utilize columns with smaller particle sizes (typically less than 2 µm), offer significant advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. The principles of method optimization are similar, but the operational parameters are adjusted to leverage the enhanced performance of the UPLC system.

Table 1: Representative HPLC/UPLC Method Parameters

ParameterTypical HPLC ConditionsTypical UPLC Conditions
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µmReversed-phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
Gradient5% to 95% B over 20 minutes5% to 95% B over 5 minutes
Flow Rate1.0 mL/min0.5 mL/min
Column Temperature35 °C45 °C
DetectionUV at 254 nmUV at 254 nm

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and therefore non-volatile, it requires a chemical modification step known as derivatization to be amenable to GC analysis. Derivatization converts the analyte into a more volatile and thermally stable derivative. Common derivatizing agents include silylating agents, which replace active hydrogens with a trimethylsilyl group.

The development of a GC method involves optimizing the derivatization reaction conditions, including the choice of reagent, reaction temperature, and time. Subsequently, the GC parameters must be optimized, such as the selection of a suitable capillary column (e.g., a non-polar DB-1 or a medium-polarity DB-5), the carrier gas flow rate, and the oven temperature program. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear response range for organic compounds.

Coupled Techniques for Complex Mixture Analysis and Trace Detection

To enhance selectivity and sensitivity, especially for the analysis of complex mixtures and the detection of trace-level impurities, chromatographic techniques are often coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation capabilities of LC with the mass analysis capabilities of tandem mass spectrometry. This is particularly useful for the identification and quantification of impurities in this compound at very low concentrations.

In an LC-MS/MS system, the compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI), to form protonated molecules [M+H]⁺. The mass spectrometer then selects this precursor ion, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification of unknown volatile and semi-volatile compounds. After separation by GC, the analytes are ionized in the mass spectrometer, usually by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for that compound. By comparing the obtained mass spectra with extensive libraries of known compounds, unknown impurities can be identified.

Method Validation Parameters and Compliance with Analytical Standards

Once an analytical method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Method validation is a regulatory requirement, and the parameters are defined by guidelines from organizations such as the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.

Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Detection Limit (LOD): The lowest concentration of the analyte that can be detected by the method.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for Method Validation

Validation ParameterTypical Acceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)98.0% to 102.0%
Precision (Repeatability, %RSD)≤ 2.0%
Precision (Intermediate Precision, %RSD)≤ 3.0%
RobustnessResults should not be significantly affected by minor changes in method parameters.

Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) Studies

The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters that must be thoroughly investigated include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this would typically be assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, is indicative of good linearity.

Table 1: Representative Linearity Study Data for an Analytical Method

Concentration (µg/mL) Instrument Response (Peak Area)
10 150234
25 375589
50 751234
75 1126890
100 1502567

| Correlation Coefficient (R²) | 0.9995 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiked samples) and the recovery percentage is calculated. For pharmaceutical analysis, accuracy is typically assessed at a minimum of three concentration levels, with multiple replicates at each level.

Table 2: Illustrative Accuracy (Recovery) Study Results

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
80 79.2 99.0
100 101.5 101.5
120 118.8 99.0

| Average Recovery (%) | | 99.8 |

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Table 3: Example of Precision Study Data

Parameter Concentration (µg/mL) Measured Values (n=6) Mean RSD (%)
Repeatability (Intra-day) 100 100.1, 99.5, 100.3, 99.8, 100.5, 99.9 100.02 0.35

| Intermediate Precision (Inter-day) | 100 | Day 1: 100.2, Day 2: 99.6, Day 3: 100.5 | 100.1 | 0.46 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Representative LOD and LOQ Values

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 1.5 |

Robustness and Specificity Assessments of Analytical Protocols

Beyond the core validation parameters, the robustness and specificity of an analytical method are crucial for its practical application.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The effect of these changes on the analytical results (e.g., peak retention time, area, and resolution) is evaluated.

Table 5: Example of a Robustness Study for an HPLC Method

Parameter Variation Effect on Results
Mobile Phase Composition ± 2% organic phase Negligible change in peak area
pH of Mobile Phase ± 0.2 units Minor shift in retention time
Flow Rate ± 0.1 mL/min Predictable shift in retention time

| Column Temperature | ± 5 °C | Minor shift in retention time |

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity would be demonstrated by showing that there is no interference from these components at the retention time of the main peak. This is often assessed through forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

The analytical method should be able to separate the main compound from any resulting degradation products, which is typically confirmed using a photodiode array (PDA) detector to assess peak purity.

Role As a Privileged Scaffold and Chemical Probe in Drug Discovery Research Methodologies

Investigation of the Morpholine (B109124) Scaffold as a Foundation for Novel Chemical Entities

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This structure imparts a unique set of properties, including a high degree of conformational flexibility and a non-planar, puckered "chair" conformation. The presence of the oxygen atom can improve aqueous solubility and metabolic stability, while the basic nitrogen atom provides a convenient handle for synthetic modification and can participate in crucial interactions with biological targets. researchgate.net These characteristics make the morpholine scaffold an excellent starting point for the design of new drugs targeting a wide array of proteins, including receptors and enzymes. nih.govijprems.com

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to modify lead compounds to improve their properties, discover novel chemical entities, and circumvent existing patents. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a chemically different scaffold while maintaining the original orientation of key functional groups responsible for biological activity. biosolveit.de Bioisosteric replacement is a more subtle approach where one functional group or atom is exchanged for another with similar physical or chemical properties. researchgate.net

The phenylmorpholine core is well-suited for these strategies. For instance, the morpholine ring itself can serve as a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) or piperazine, to fine-tune a compound's basicity, lipophilicity, and metabolic profile. Conversely, in a scaffold hopping approach, a known ligand containing a different core structure might be redesigned to incorporate the phenylmorpholine scaffold to explore new chemical space while preserving the essential pharmacophoric elements. nih.gov This allows medicinal chemists to generate novel compounds that may possess improved potency, selectivity, or pharmacokinetic properties.

Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify hits against biological targets. The phenylmorpholine scaffold is an ideal foundation for creating such libraries due to its synthetic tractability and the presence of multiple points for diversification. nih.govchemrxiv.org

Key diversification points on the 3-phenylmorpholine (B1352888) scaffold include:

The Phenyl Ring: Substituents can be added to various positions (ortho, meta, para) of the phenyl group. In 3-(3-Methylphenyl)morpholine hydrochloride, this is the methyl group at the meta position. A library could include analogues with different electronic (e.g., chloro, methoxy) or steric (e.g., isopropyl, phenyl) properties at this and other positions.

The Morpholine Ring Carbon Atoms: Modifications can also be made at other positions on the morpholine ring itself, creating more complex and stereochemically diverse structures.

By systematically varying these positions, vast and structurally diverse libraries can be generated from the core phenylmorpholine structure, increasing the probability of discovering novel bioactive compounds. researchgate.netnih.gov

Table 1: Potential Diversification Points for a Phenylmorpholine-Based Chemical Library

Scaffold Position Type of Modification Example Substituents Desired Outcome
Phenyl Ring Substitution -Cl, -F, -OCH₃, -CF₃, -CN Modulate electronic properties, lipophilicity, and target interactions
Morpholine Nitrogen N-Alkylation / N-Acylation Benzyl, Propyl, Acetyl, Custom side chains Alter solubility, cell permeability, and introduce new interaction points
Morpholine Ring Stereochemical Variation Introduction of chiral centers Explore 3D chemical space and improve target selectivity

Development of this compound as a Research Tool

Beyond its role as a scaffold for drug candidates, a specific compound like this compound can be developed into a valuable research tool, or "chemical probe," to investigate biological systems.

To study how a compound interacts with its target protein or to track its distribution within cells or tissues, scientists often use labeled analogues. This involves chemically modifying the compound to include an isotopic or fluorescent tag.

Common labeling strategies that could be applied to 3-(3-Methylphenyl)morpholine include:

Radiolabeling: Incorporating radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). For example, the methyl group on the phenyl ring could be synthesized using ¹⁴C-labeled methyl iodide, or a hydrogen atom could be replaced with tritium. These radiolabeled ligands are invaluable for quantitative receptor binding assays and autoradiography studies to map receptor distribution in tissues.

Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) to the molecule. This is typically done by modifying the morpholine nitrogen with a linker attached to a fluorescent group. Fluorescent probes allow for the direct visualization of the compound's location in cells using techniques like fluorescence microscopy.

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone). unimi.it When exposed to UV light, this group forms a covalent bond with the target protein, allowing for its definitive identification and isolation. unimi.it

The synthesis of such labeled analogues is a complex process that requires careful planning to ensure the label does not interfere with the compound's biological activity. mdpi.com

High-throughput screening (HTS) is a process that uses automation to rapidly test thousands to millions of compounds for a specific biological activity. researchgate.netmalvernpanalytical.com Chemical libraries based on the phenylmorpholine scaffold are well-suited for HTS campaigns. nih.gov

In one application, this compound could be used as a reference or "tool" compound in an HTS assay. If its biological activity is well-characterized, it can be used as a positive control to validate the assay's performance. Alternatively, it could be used in a competitive binding assay, where library compounds are screened for their ability to displace the labeled 3-(3-Methylphenyl)morpholine analogue from its target protein. Compounds from a phenylmorpholine-based library generally possess drug-like properties such as adequate solubility and stability, making them compatible with the automated liquid handling and detection systems used in HTS. euanmacdonaldcentre.org

Contribution to Understanding Fundamental Biological Processes through Chemical Probe Development

A well-characterized chemical probe is a powerful tool for dissecting complex biological pathways. researchgate.netnih.gov An ideal probe is potent, selective for its target, and its mechanism of action is understood. nih.gov By developing a compound like this compound into such a probe, researchers can gain crucial insights into the function of its specific protein target.

For example, if this compound is found to be a selective inhibitor of a particular enzyme, it can be used to study the consequences of blocking that enzyme's activity in cells or even in whole organisms. This can help to:

Validate a protein as a potential drug target: By showing that inhibiting the protein produces a desired therapeutic effect (e.g., stopping cancer cell growth), the probe provides strong evidence for initiating a drug discovery program.

Elucidate biological pathways: The probe can be used to determine the role of its target protein within a larger signaling or metabolic network.

Distinguish between different protein functions: For proteins with multiple activities, a selective probe can help to isolate and study each function independently. nih.gov

Through the iterative process of design, synthesis, and biological testing, scaffolds like phenylmorpholine give rise to specific chemical probes that illuminate fundamental biology and pave the way for the development of new medicines.

Modulation of Protein-Protein Interactions in Model Systems

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govresearchgate.net The development of small molecules that can modulate these interactions is a key area of drug discovery. nih.gov The phenylmorpholine scaffold can serve as a core structure for the elaboration of compounds designed to interfere with or stabilize PPIs.

The positioning of the phenyl group on the morpholine ring, as seen in 3-(3-Methylphenyl)morpholine, provides a vector for chemical modification. The methyl substituent on the phenyl ring can influence binding affinity and selectivity through steric and electronic effects. By functionalizing the phenyl ring or the morpholine nitrogen, derivatives can be synthesized to present pharmacophoric features that mimic the binding epitopes of one of the interacting protein partners.

While specific examples for this compound are not available, the general principle involves using the scaffold to orient functional groups in three-dimensional space to interact with "hot spots" on the surface of a target protein. These hot spots are key residues that contribute significantly to the binding energy of the protein-protein interaction.

Table 1: Potential Modifications of the Phenylmorpholine Scaffold for PPI Modulation

Modification SitePotential Functional GroupsRationale for PPI Modulation
Phenyl RingHalogens, Alkoxy, Nitro, AminoTo alter electronic properties and establish specific interactions (e.g., hydrogen bonds, halogen bonds) with protein residues.
Morpholine NitrogenAlkyl chains, Aryl groups, HeterocyclesTo introduce larger substituents that can occupy hydrophobic pockets or form additional interactions at the PPI interface.
Morpholine Ring CarbonHydroxyl, CarbonylTo introduce hydrogen bond donors or acceptors and to alter the conformation of the morpholine ring.

The development of such modulators often relies on computational modeling to predict binding modes, followed by chemical synthesis and in vitro screening to validate the activity.

Probing Specific Enzyme Activities or Cellular Transporters

Chemical probes are essential tools for elucidating the biological functions of proteins. nih.gov The phenylmorpholine scaffold is particularly relevant in the context of probing cellular transporters, as evidenced by the extensive research on phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs. These compounds are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

Analogs of phenmetrazine with substitutions on the phenyl ring have been synthesized to investigate the structure-activity relationships (SAR) for binding to and inhibition of these transporters. For instance, the position of a methyl group on the phenyl ring can significantly alter the potency and selectivity of the compound for different monoamine transporters.

A study on methylphenmetrazine (MPM) positional isomers (2-MPM, 3-MPM, and 4-MPM) demonstrated that these compounds are potent inhibitors of monoamine uptake. nih.gov The pharmacological data from this study highlights how substitutions on the phenyl ring of the phenmetrazine scaffold can be used to probe the function of monoamine transporters.

Table 2: In Vitro Monoamine Transporter Activity of Methylphenmetrazine (MPM) Isomers

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-MPM130 ± 151200 ± 150780 ± 90
3-MPM43 ± 55200 ± 6002558 ± 300
4-MPM87 ± 103246 ± 40038 ± 4

Data is presented as the concentration required to inhibit 50% of radiolabeled substrate uptake (IC₅₀) in rat brain synaptosomes. nih.gov

These findings suggest that a compound like this compound, a structural isomer of the MPM series, would also likely interact with monoamine transporters. Its specific binding affinities and functional activities (i.e., whether it acts as an uptake inhibitor or a substrate-type releaser) would require experimental validation. Such a compound could serve as a valuable chemical probe to explore the structural and functional nuances of these important cellular transporters.

Furthermore, the morpholine scaffold is found in inhibitors of various enzymes. researchgate.net By strategic functionalization, derivatives of 3-(3-Methylphenyl)morpholine could be designed as probes for specific enzymes, where the phenylmorpholine core provides the necessary structural framework for binding to the active or allosteric sites.

Future Directions and Emerging Research Avenues for 3 3 Methylphenyl Morpholine Hydrochloride

The exploration of 3-(3-Methylphenyl)morpholine hydrochloride and its derivatives is poised to enter a new phase, driven by technological advancements and novel scientific paradigms. Future research will likely transcend traditional methodologies, embracing cutting-edge tools to unlock the full potential of this chemical scaffold. The following sections outline key emerging avenues of investigation, from computational design to advanced materials science, that could shape the future landscape of research involving this compound.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Methylphenyl)morpholine hydrochloride with high purity?

Methodological Answer: A validated approach involves reacting 3-methylphenyl-substituted intermediates with morpholine derivatives under acidic conditions. For example, adjusting the pH to 1.5–2.0 using concentrated HCl and refluxing in anhydrous ethanol can facilitate the formation of the hydrochloride salt. Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity . Alternative routes may employ chloroethylmorpholine precursors, with reaction optimization guided by NMR monitoring to confirm substitution patterns .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify the morpholine ring conformation and aryl substitution.
  • HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to assess purity (>98%) and detect impurities like unreacted intermediates .
  • Mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., m/z 216.66 for C₉H₁₃ClN₂O₂) and rule out degradation products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks .
  • Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Avoid contact with strong oxidizers; dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Temperature control : Maintain reflux conditions (~80°C) during alkylation steps to enhance reaction efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate morpholine ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while ethanol facilitates hydrochloride salt precipitation .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .

Q. What analytical strategies resolve discrepancies in purity assessments of this compound from different suppliers?

Methodological Answer:

  • Comparative HPLC-MS : Cross-validate results using orthogonal methods (e.g., ion-pair chromatography vs. reverse-phase) to detect trace impurities (e.g., residual morpholine or toluene derivatives) .
  • Thermogravimetric analysis (TGA) : Identify hygroscopicity or solvent residues that may skew purity data .
  • X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry at the morpholine nitrogen) that affect bioactivity interpretations .

Q. What are the best practices for long-term storage of this compound to prevent decomposition?

Methodological Answer:

  • Desiccation : Store in vacuum-sealed containers with silica gel to mitigate hygroscopic degradation .
  • Temperature stability : Avoid repeated freeze-thaw cycles; -20°C is optimal for maintaining crystallinity and potency over ≥5 years .
  • Light protection : Use amber vials to prevent photolytic cleavage of the morpholine ring under UV exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

Methodological Answer:

  • Solvent screening : Systematically test solubility in DMSO, water, and ethanol under controlled pH (e.g., HCl-adjusted aqueous solutions) .
  • Dynamic light scattering (DLS) : Assess aggregation tendencies that may falsely reduce apparent solubility .
  • Reference standardization : Cross-check against structurally similar compounds (e.g., 4-methylmorpholine hydrochloride) with well-documented solubility profiles .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies involving this compound?

Methodological Answer:

  • Strict QC protocols : Mandate HPLC purity ≥98% and NMR conformity for all batches .
  • Bioactivity normalization : Calibrate dose-response curves using a reference standard (e.g., fluoxetine hydrochloride for serotonin receptor studies) .
  • Stability testing : Pre-screen stored batches via accelerated aging studies (40°C/75% RH for 4 weeks) to ensure consistent performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.